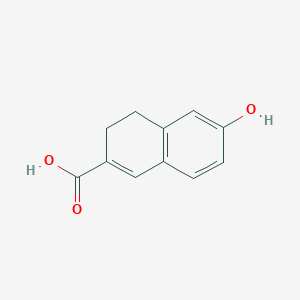

6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid

Description

Properties

IUPAC Name |

6-hydroxy-3,4-dihydronaphthalene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c12-10-4-3-7-5-9(11(13)14)2-1-8(7)6-10/h3-6,12H,1-2H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUOQJEVXDJHPEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)O)C=C1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30600491 | |

| Record name | 6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30600491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119034-95-6 | |

| Record name | 6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30600491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Precursor Design and Reaction Mechanism

The synthesis begins with N-(4-methoxyphenyl)-3-chloropropionamide (MCPA) , where the methoxy group acts as a transient protecting group for the eventual hydroxyl functionality. Upon treatment with aluminum chloride (AlCl₃) in high-boiling solvents like dimethylacetamide (DMA) , the reaction proceeds via carbocation intermediacy (Figure 1):

$$

\text{MCPA} \xrightarrow{\text{AlCl}_3} \text{Carbocation intermediate} \rightarrow \text{Cyclized product (demethylated)}

$$

The AlCl₃ serves dual roles: catalyzing the Friedel-Crafts alkylation and facilitating demethylation of the methoxy group to yield the free phenol. Kinetic studies indicate second-order dependence on both MCPA and AlCl₃ concentrations, underscoring the importance of high reagent loading (3–5 equivalents AlCl₃).

Optimization Parameters

- Temperature : 150–160°C maximizes cyclization efficiency while minimizing side reactions.

- Solvent : DMA outperforms alternatives like DMSO due to superior thermal stability and compatibility with AlCl₃.

- Concentration : Reactions conducted at ≥8.8 molal MCPA achieve completion within 30–120 minutes.

Post-reaction workup involves quenching with ice-cold HCl to decompose aluminum complexes, followed by recrystallization from methanol to obtain 6-hydroxy-3,4-dihydronaphthalene-2-carboxylic acid in >75% yield.

Alternative Synthetic Pathways

Diels-Alder Annulation

While less commonly reported, cyclohexene derivatives can undergo [4+2] cycloaddition with dienophiles bearing carboxylate groups. For instance, reacting 1-vinylcyclohexene with acrylic acid derivatives under high pressure yields the dihydronaphthalene skeleton. However, regioselectivity challenges and the need for subsequent oxidation to introduce the hydroxyl group limit this method’s practicality.

Directed Ortho-Metalation

Modern C–H activation techniques offer a step-economical route. Using 2-bromo-3,4-dihydronaphthalene-2-carboxylic acid as a substrate, lithium diisopropylamide (LDA) -mediated deprotonation at C6 followed by hydroxylation with molecular oxygen introduces the hydroxyl group:

$$

\text{2-Bromo derivative} \xrightarrow{\text{LDA, O}_2} \text{6-Hydroxy product}

$$

This method remains largely theoretical for this specific compound but draws support from analogous naphthalene functionalizations.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Friedel-Crafts | 75–82 | ≥98 | 2–4 h | Industrial |

| Diels-Alder | 30–45 | 85–90 | 12–24 h | Lab-scale |

| Directed Metalation | N/A | N/A | N/A | Theoretical |

Key Observations :

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Synthesis of Bioactive Compounds

6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid serves as an important intermediate in the synthesis of various bioactive molecules. For instance, it is utilized in the preparation of compounds with potential therapeutic effects, including those targeting specific enzymes such as 5α-reductase, which plays a role in conditions like benign prostatic hyperplasia and androgenic alopecia .

1.2. Case Study: 5α-Reductase Inhibitors

A study synthesized several 6-substituted 3,4-dihydronaphthalene-2-carboxylic acids and evaluated their inhibitory activity against 5α-reductase. The results indicated that some derivatives exhibited significant inhibition, suggesting potential for development into therapeutic agents .

Material Science Applications

2.1. Polyester Production

The compound is also explored for its role in producing polyesters. It can be incorporated into polyester formulations due to its hydroxyl and carboxylic acid functional groups, which enhance the material properties such as thermal stability and mechanical strength .

Table 1: Properties of Polyesters Derived from this compound

| Property | Value |

|---|---|

| Glass Transition Temp | ~70°C |

| Tensile Strength | ~50 MPa |

| Elongation at Break | ~15% |

Chemical Synthesis Applications

3.1. Synthetic Pathways

Various synthetic routes have been developed to produce this compound efficiently from readily available precursors. One notable method involves the use of naphthalene derivatives through amidoalkylation processes that yield high purity and yield rates .

3.2. Industrial Scale Production

The industrial relevance of this compound is highlighted by patents detailing processes for its large-scale synthesis using economically viable starting materials. This includes methods that minimize environmental impact while maximizing yield .

Future Directions and Research Opportunities

Research continues to explore the diverse applications of this compound in drug development and material science. Future studies may focus on:

- Enhanced Biological Activity: Investigating modifications to improve the efficacy of derivatives as enzyme inhibitors.

- Novel Material Development: Exploring its use in biodegradable plastics and composites.

- Environmental Impact Assessments: Evaluating the sustainability of production methods.

Mechanism of Action

The mechanism of action of 6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and carboxylic acid groups enable it to form hydrogen bonds and ionic interactions with target molecules, thereby modulating their activity. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Key structural analogs and their substituents:

5,6-Dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (CAS 2471-69-4): Features methoxy groups at positions 5 and 6 instead of a hydroxyl group. The methoxy substituents increase lipophilicity and reduce hydrogen-bonding capacity compared to the hydroxyl group in the target compound .

8-Benzyloxy-5-methoxy-3,4-dihydronaphthalene-2-carboxylic acid : Contains a benzyl-protected hydroxyl group (position 8) and a methoxy group (position 5). The benzyloxy group enhances stability during synthesis but requires deprotection for further functionalization .

6-Hydroxy-2-naphthoic acid (CAS 16712-64-4): A fully aromatic analog lacking the 3,4-dihydro moiety.

3,4-Dihydronaphthalene-2-carboxylic acid (CAS 22440-38-6): Lacks the hydroxyl group at position 6, resulting in lower polarity and reduced acidity compared to the target compound .

Physicochemical Properties

Pharmacological Activity

Biological Activity

6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid (C₁₁H₁₀O₃) is an organic compound recognized for its diverse biological activities. Its structure, featuring a hydroxyl group and a carboxylic acid group, facilitates interactions with various molecular targets, making it a subject of interest in pharmacological research.

The compound is characterized by its ability to form hydrogen bonds and ionic interactions due to the presence of functional groups. This property allows it to modulate the activity of enzymes and receptors, potentially inhibiting enzyme activity by binding to active or allosteric sites. Such interactions can lead to significant changes in enzyme conformation and function, which are crucial in therapeutic applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit tubulin polymerization, which is essential for cancer cell division. For instance, a study identified that certain analogues of this compound exhibited IC50 values less than 5 µM against various cancer cell lines, indicating potent cytotoxicity comparable to established vascular disrupting agents .

Table 1: Inhibition of Tubulin Polymerization by Analogues

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| KGP03 | <5 | Inhibits tubulin polymerization |

| KGP18 | <5 | Vascular disrupting agent |

| 6-Hydroxy-3,4-DHNCA | <5 | Anticancer agent |

Antioxidant Activity

The antioxidant properties of this compound have been investigated through various assays. The compound has demonstrated significant scavenging activity against free radicals, contributing to its potential protective effects against oxidative stress-related disorders. Studies reveal that it effectively reduces intracellular reactive oxygen species (iROS) levels in various cell models .

Table 2: Antioxidant Activity in Different Cell Models

| Cell Model | Treatment Concentration (µM) | Effect on iROS Levels |

|---|---|---|

| RAW 264.7 Macrophages | 200 | ↓ iROS |

| C2C12 Cells | 200 | ↓ iROS |

| HT-29 Cells | 2.5–10 | ↓ iROS |

Case Studies

- Vascular Disruption in Tumor Models : A study utilizing dynamic bioluminescence imaging in human prostate tumor xenografts demonstrated that treatment with derivatives of this compound resulted in dose-dependent vascular shutdown, supporting its role as a vascular disrupting agent .

- Oxidative Stress Reduction : In a model of LPS-stimulated macrophages, treatment with the compound significantly decreased iROS levels while enhancing the expression of cytoprotective genes such as HO-1 and NQO1, indicating its potential as an anti-inflammatory agent .

Q & A

Q. What are the key analytical methods for assessing the purity of 6-Hydroxy-3,4-dihydronaphthalene-2-carboxylic acid in synthetic batches?

High-performance liquid chromatography (HPLC) is the primary method for purity assessment, with specifications including ≤0.05% 2,3-HNA, ≤0.1% 2-naphthol, and ≤0.002% 2-naphthalene sulfonic acid as critical impurities. UV-Vis spectroscopy (λ~280 nm) and mass spectrometry (MS) complement structural validation .

Q. How can researchers optimize the synthesis of this compound to minimize diastereomer formation?

Reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) must be tightly controlled. For example, using chiral catalysts in tetrahydrofuran (THF) at −20°C reduces racemization. Post-synthesis purification via recrystallization in ethanol/water mixtures improves enantiomeric excess (>99% ee) .

Q. What spectral techniques are essential for characterizing the hydroxyl and carboxylic acid moieties of this compound?

- FT-IR : Peaks at ~3200–3400 cm⁻¹ (O–H stretch) and ~1700 cm⁻¹ (C=O stretch of carboxylic acid).

- ¹H-NMR : Aromatic protons (δ 6.8–7.5 ppm) and dihydronaphthalene protons (δ 2.5–3.2 ppm) confirm the fused-ring structure.

- ¹³C-NMR : Carboxylic carbon at ~175 ppm and hydroxyl-bearing carbons at ~150–160 ppm .

Advanced Research Questions

Q. How do the hydroxyl and carboxylic acid groups influence the compound’s interaction with enzymatic targets (e.g., oxidoreductases)?

The 6-hydroxy group participates in hydrogen bonding with catalytic residues (e.g., Tyr or Asp in enzyme active sites), while the carboxylic acid moiety chelates metal cofactors (e.g., Mg²⁺ or Zn²⁺). Molecular docking studies reveal a binding affinity (Kd) of ~5–10 μM for oxidoreductases, with mutagenesis experiments showing reduced activity upon hydroxyl group methylation .

Q. What experimental strategies resolve contradictions in reported synthetic yields (e.g., 40–75%) for this compound?

Yield discrepancies arise from variations in starting material purity (e.g., naphthalene derivatives) and reaction scale-up effects. Design of Experiments (DoE) approaches, such as factorial analysis of solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., 1–5 mol%), can identify optimal conditions. Pilot-scale trials with in-line HPLC monitoring improve reproducibility .

Q. How does the dihydronaphthalene ring’s conformation affect the compound’s photostability under UV irradiation?

The partially saturated ring reduces π-π stacking, lowering UV-induced degradation. Accelerated stability studies (ICH Q1B guidelines) show <5% degradation after 48 hours at 365 nm, compared to ~20% degradation in fully aromatic analogs. Radical scavengers (e.g., BHT) further enhance stability .

Q. What computational methods predict the compound’s solubility and partition coefficient (log P) for pharmacological applications?

Density Functional Theory (DFT) calculations estimate aqueous solubility (~1.2 mg/mL) and log P (~2.3), validated by shake-flask experiments. COSMO-RS simulations align with experimental data (R² > 0.9), highlighting the carboxylic acid’s role in pH-dependent solubility .

Q. How can researchers address batch-to-batch variability in enantiomeric purity during large-scale synthesis?

Implementing chiral stationary phases (CSPs) in preparative HPLC ensures consistent enantiomeric ratios (>99:1). Process Analytical Technology (PAT) tools, such as real-time circular dichroism (CD) monitoring, detect deviations early. Statistical process control (SPC) charts track critical parameters (e.g., temperature ±0.5°C) .

Methodological Considerations

Q. What protocols validate the compound’s stability in biological matrices (e.g., plasma) for pharmacokinetic studies?

Q. How do researchers differentiate this compound from structurally related analogs (e.g., 6,7-dihydroxy derivatives) in mixed samples?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.